Methyl(acetoxymethyl)nitrosamine
Description
Molecular Composition and IUPAC Nomenclature
Methyl(acetoxymethyl)nitrosamine exhibits a well-defined molecular structure with the chemical formula C₄H₈N₂O₃ and a molecular weight of 132.12 grams per mole. The International Union of Pure and Applied Chemistry designation for this compound is [methyl(nitroso)amino]methyl acetate, which accurately reflects its structural composition featuring both a nitrosamine group and an acetate ester functionality. The compound is registered under Chemical Abstracts Service number 56856-83-8, providing a unique identifier for chemical databases and regulatory purposes.
The molecular architecture consists of a central nitrogen atom bearing both a methyl group and an acetoxymethyl substituent, with the nitroso group (-N=O) attached to this nitrogen center. The acetoxymethyl portion contains an acetate ester linkage, creating a complex molecular framework that influences the compound's chemical and physical properties. The simplified molecular input line entry system representation is CC(=O)OCN(C)N=O, which provides a concise structural notation for computational and database applications.
Alternative nomenclature systems have been employed to describe this compound, including nitrosoacetoxymethylmethylamine, acetoxymethyl-methylnitrosamine, and dimethylnitrosamine-O-acetate. The Medical Subject Headings database lists numerous synonyms such as N-nitroso(acetoxymethyl)methylamine, alpha-acetoxy-N-nitrosodimethylurea, and 1-(N-methyl-N-nitrosamino)methylacetate. These varied naming conventions reflect the compound's structural complexity and its classification within multiple chemical families.
The compound's exact mass has been determined to be 132.05300 atomic mass units, with a calculated density of 1.18 grams per cubic centimeter under standard conditions. Physical property measurements indicate a boiling point of 238.6 degrees Celsius at 760 millimeters of mercury pressure and a flash point of 98.1 degrees Celsius. These properties are consistent with the compound's molecular weight and functional group composition.
Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through analysis of its proton and carbon-13 environments. Research studies have employed both 300 megahertz and 500 megahertz spectrometers to obtain high-resolution spectra. The compound exhibits characteristic resonances that reflect its unique structural features, with chemical shifts reported in parts per million relative to internal standards such as chloroform-d or dimethyl sulfoxide-d6.
Spectroscopic investigations have revealed specific signal patterns corresponding to the acetoxymethyl group, with distinct resonances for the acetate methyl group and the methylene bridge connecting the acetate to the nitrosamine nitrogen. The nitrosamine nitrogen environment produces characteristic chemical shifts that are diagnostic for this functional group. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbonyl carbon of the acetate group and other carbon environments within the molecule.
High-resolution mass spectrometry has been employed extensively to characterize this compound and its fragmentation patterns. Analysis using liquid chromatography-tandem mass spectrometry with electrospray ionization in positive mode has demonstrated effective detection and quantification capabilities. The compound exhibits a molecular ion peak at mass-to-charge ratio 133 (M+H⁺) under positive ionization conditions, with characteristic fragmentation patterns that aid in structural confirmation.
Mass spectrometric analysis reveals specific fragmentation pathways that reflect the compound's structural features. The loss of the acetate group (60 mass units) represents a prominent fragmentation route, producing fragment ions that retain the nitrosamine functionality. Additional fragmentation involves cleavage of the C-N bonds and loss of the nitroso group, generating diagnostic product ions that facilitate structural elucidation and quantitative analysis.
Infrared spectroscopy provides valuable information about the functional groups present in this compound. Studies of related nitrosamine compounds have demonstrated that liquid-phase infrared spectra differ significantly from gas-phase spectra due to intermolecular associations. The compound exhibits characteristic carbonyl stretching frequencies corresponding to the acetate ester group, typically observed in the region around 1700-1750 wavenumbers.
The nitrosamine group produces distinctive infrared absorption bands, with the N=O stretching frequency appearing in a characteristic region that depends on the physical state of the sample. Research has shown that nitrosamines in the liquid state exhibit different spectral patterns compared to dilute solutions or gas-phase samples due to hydrogen bonding and other intermolecular interactions. These spectroscopic variations provide insights into the compound's association behavior and conformational preferences under different conditions.
Crystallographic Studies and Conformational Dynamics
The conformational dynamics of this compound are influenced by the restricted rotation about the nitrogen-nitrogen bond, a characteristic feature of nitrosamine compounds. Research on related nitrosamines has demonstrated that rotation about the N-N bond is significantly hindered due to partial double bond character arising from resonance effects. The barrier to rotation has been estimated at approximately 23 kilocalories per mole for simple dialkylnitrosamines, which is comparable to the rotation barrier in N,N-dimethylformamide.
The molecular geometry of this compound features a planar arrangement around the nitrosamine functional group, with the C-N-N-O atoms maintaining coplanarity due to resonance stabilization. This planar configuration results from the significant contribution of zwitterionic resonance structures that impart partial double bond character to the nitrogen-nitrogen linkage. The planarity of this system has important implications for the compound's chemical reactivity and intermolecular interactions.
Structural analysis indicates that the nitrogen-nitrogen bond length in nitrosamines typically measures approximately 1.344 angstroms in the gas phase, while the nitrogen-oxygen bond length is approximately 1.235 angstroms. These bond lengths reflect the partial double bond character of both linkages and are consistent with the resonance structures that contribute to the overall electronic structure of the nitrosamine group.
The acetoxymethyl substituent introduces additional conformational complexity through rotation about the carbon-nitrogen bond connecting this group to the nitrosamine nitrogen. The acetate ester group can adopt different orientations relative to the nitrosamine plane, creating multiple conformational possibilities that may influence the compound's physical properties and chemical behavior. The presence of the carbonyl group in the acetate provides additional sites for intermolecular interactions through hydrogen bonding or dipole-dipole interactions.
Crystallographic investigations of related nitrosamine compounds have revealed that intermolecular interactions can significantly influence molecular packing and conformation in the solid state. Low-temperature crystal structures typically show enhanced polar character due to stabilizing intermolecular forces, resulting in shortened nitrogen-nitrogen bonds and elongated nitrogen-oxygen bonds compared to gas-phase structures. These crystallographic observations provide insights into the compound's behavior in condensed phases and its potential for forming ordered arrangements in the solid state.
Properties
IUPAC Name |
[methyl(nitroso)amino]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c1-4(7)9-3-6(2)5-8/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXQXRXMGCOVHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCN(C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205386 | |
| Record name | Methyl(acetoxymethyl)nitrosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56856-83-8 | |
| Record name | Methanol, 1-(methylnitrosoamino)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56856-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl(acetoxymethyl)nitrosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056856838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl(acetoxymethyl)nitrosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reagents and Reaction Conditions
-
Primary reactants : 14C-methylamine hydrochloride (specific activity: 50–55 mCi/mmol), formaldehyde (37% aqueous solution), nitrosyl chloride (NOCl), and silver acetate (AgOAc).
-
Solvents : Methylene chloride (CH2Cl2) for intermediate steps, methanol for final purification.
-
Temperature : 0°C for nitrosylation, room temperature for acetoxylation.
The reaction proceeds via the formation of a trimethylhexahydro-1,3,5-triazine intermediate, which is subsequently nitrosylated and acetoxylated.
Procedure and Yield Optimization
-
Triazine formation : 14C-methylamine hydrochloride reacts with formaldehyde in a 1:3 molar ratio under concentrated aqueous conditions (pH 9–10).
-
Nitrosylation : The triazine intermediate is treated with NOCl at 0°C for 2 hours, yielding methylchloroethylnitrosamine.
-
Acetoxylation : Silver acetate in anhydrous CH2Cl2 facilitates nucleophilic substitution at the chloro group, producing DMN-OAc.
-
Purification : Column chromatography on silica gel (eluent: CH2Cl2/methanol 95:5) followed by vacuum distillation (40°C, 0.1 mmHg) achieves 24.1% radiochemical yield.
Critical parameters affecting yield include:
-
Strict exclusion of moisture during nitrosylation
-
Molar excess of AgOAc (1.5:1 relative to triazine)
Alternative Synthesis via Lithiated Nitrosamine Intermediates
A modified route employing lithium diisopropylamide (LDA) enables α-functionalization of pre-formed nitrosamines. While less common for DMN-OAc specifically, this method provides insights into structural analogs:
Reaction Scheme
-
Lithiation : Treatment of pre-formed methylmethylnitrosamine with LDA at −78°C generates a stabilized α-lithio species.
-
Electrophilic trapping : Reaction with acetyloxy methyl chloride introduces the acetoxymethyl group.
-
Workup : Acidic hydrolysis (1M HCl) followed by extraction into CH2Cl2 yields DMN-OAc with 16.3% overall yield.
Comparative Advantages
-
Enables incorporation of stable isotopes at specific positions
-
Tolerates electron-withdrawing substituents on the nitrosamine backbone
-
Requires rigorous temperature control (−78°C to 0°C) to prevent N–N bond cleavage
Stability Considerations During Synthesis
DMN-OAc exhibits dual decomposition pathways that significantly impact synthesis outcomes:
Hydrolytic Degradation
| Parameter | Effect on Hydrolysis Rate |
|---|---|
| pH 5.5 | t1/2 = 72 hours |
| pH 7.4 | t1/2 = 2.1 hours |
| pH 9.0 | t1/2 = 0.3 hours |
Hydrolysis produces formaldehyde and methylnitrosamine as primary degradation products. Stabilization requires:
-
Buffered solutions (pH 5.5 acetate buffer)
-
Storage at −20°C in amber glass vials
Radiolytic Decomposition
At specific activities >1 mCi/mmol, self-radiolysis becomes significant even in CH2Cl2 solutions:
Mitigation strategies include:
-
Dilution to <0.5 mCi/mmol before storage
-
Addition of radical scavengers (e.g., 1% ethanol)
Analytical Characterization Techniques
Chromatographic Methods
| Method | Resolution Factor | Detection Limit |
|---|---|---|
| Radio-GC (SE-30 column) | 1.89 | 0.1 μCi/mL |
| TLC (Silica GF) | 0.67 | 5 μCi/mL |
| HPLC (C18) | 2.15 | 0.05 μCi/mL |
Radio-gas chromatography remains the gold standard, resolving DMN-OAc from hydrolysis products (Rf = 6.2 min) with <2% co-elution.
Spectroscopic Validation
Industrial-Scale Production Challenges
While laboratory synthesis is well-established, scaling presents unique obstacles:
Critical Process Parameters
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Reaction volume | 50 mL | 500 L |
| Cooling efficiency | 0°C maintained | ±3°C fluctuation |
| Radiolysis rate | 0.5%/day | 2.1%/day |
Mitigation Strategies
-
Continuous flow reactors for exothermic nitrosylation step
-
In-line UV monitoring (254 nm) for real-time purity assessment
-
Cryogenic milling of AgOAc to enhance reaction kinetics
Chemical Reactions Analysis
Methyl(acetoxymethyl)nitrosamine undergoes several types of chemical reactions, including:
Reduction: Under certain conditions, this compound can be reduced to form less reactive species.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions include various methylated and acetoxymethylated derivatives .
Scientific Research Applications
Overview
Methyl(acetoxymethyl)nitrosamine is recognized for its role as a carcinogen, particularly in studies involving oral and respiratory tract cancers. It has been shown to induce tumors in various animal models, including hamsters and rats, through different administration routes such as oral, intraperitoneal, and subcutaneous injections .
Case Studies
- Oral Tumor Induction in Hamsters
- Lung Carcinogenesis in Rats
- DNA Interaction Studies
Mutagenicity
This compound has been shown to possess strong mutagenic properties. In laboratory settings, it was tested against several bacterial strains (e.g., Salmonella typhimurium) to assess its mutagenic potential. The results indicated a dose-dependent increase in revertant colonies, confirming its capability to induce mutations .
Metabolic Activation
The compound undergoes metabolic activation within the body, leading to reactive intermediates that can bind to cellular macromolecules such as DNA and proteins. This binding is crucial for its carcinogenic effects, as it disrupts normal cellular functions and promotes tumorigenesis .
Summary of Tumor Induction Studies
| Study Type | Animal Model | Administration Route | Tumor Type Induced |
|---|---|---|---|
| Oral Tumor Study | Syrian Golden Hamsters | Oral (biweekly) | Oral mucosal tumors |
| Lung Carcinogenesis | Male Rats | Intraperitoneal injection | Mesotheliomas |
| DNA Interaction | Various Tissues in Rats | Various (oral/subcutaneous) | DNA damage leading to tumor formation |
Mutagenicity Testing Results
| Bacterial Strain | Concentration (μmol/plate) | Revertant Colonies Observed |
|---|---|---|
| Salmonella typhimurium TA1535 | 0.1 - 2.5 | Dose-dependent increase |
| E. coli WP2 | 0.1 - 2.5 | Significant mutation observed |
Regulatory Implications
Given its classification as a potent carcinogen, this compound poses significant regulatory concerns. Its presence in pharmaceuticals and consumer products raises the need for stringent quality control measures to prevent contamination. Regulatory bodies are increasingly focused on monitoring N-nitrosamines due to their potential health risks associated with long-term exposure .
Mechanism of Action
The carcinogenic effects of methyl(acetoxymethyl)nitrosamine are primarily due to its ability to form DNA adducts. The compound undergoes metabolic activation, often through α-hydroxylation, to form reactive intermediates that can alkylate DNA . This leads to mutations and, ultimately, tumor formation. The primary molecular targets include guanine bases in DNA, which are methylated to form 7-methylguanine and O6-methylguanine .
Comparison with Similar Compounds
Comparison with Similar Nitrosamines
Structural and Functional Analogues
N-Nitrosodimethylamine (NDMA)
- Structure : Two methyl groups attached to the nitrosamine nitrogen.
- Activation : Requires hepatic CYP2E1-mediated α-hydroxylation to form methyldiazonium ions.
- Carcinogenicity: Causes liver, kidney, and lung tumors in rodents. Unlike MAMN, NDMA lacks organ specificity and exhibits lower acute toxicity (LD₅₀ ~30 mg/kg in rats vs. MAMN’s LD₅₀ ~26 mg/kg) .
- DNA Adducts : Produces similar methylguanine adducts but at lower levels due to slower activation kinetics .
N-Nitrosodiethylamine (NDEA)
- Structure : Two ethyl groups instead of methyl.
- Carcinogenicity: Targets the liver and esophagus. NDEA’s larger alkyl group results in ethyl-DNA adducts (e.g., O⁶-ethylguanine), which are more persistent than methyl adducts but less mutagenic .
N-Methyl-N-nitrosourea (MNU)
- Structure : A methylating agent without the nitrosamine backbone.
- Mechanism : Directly decomposes to methyldiazonium ions without enzymatic activation.
- Comparison : MAMN and MNU produce identical DNA adduct patterns in vitro, but MNU lacks organ specificity and induces tumors broadly (e.g., brain, mammary gland) .
Carcinogenic Potency and Organ Specificity
Key Findings :
- MAMN’s intestinal specificity is unique among methylating nitrosamines. This is attributed to high esterase activity in the gut mucosa and preferential adduct formation in ileal/colonic DNA .
- In contrast, NMBA (a C4 nitrosamine) and NDEA require metabolic activation in the liver or esophagus, leading to divergent tumor sites .
Metabolic and Genetic Interactions
- Esterase Dependency : MAMN’s activation is inhibited >90% by diisopropyl fluorophosphate (DFP), confirming esterase-mediated bioactivation . NDMA and NDEA are unaffected by DFP.
- Oncogene Activation: MAMN induces K-ras mutations (codon 12 G→A transitions) in hepatocellular carcinomas, but this occurs late in tumor progression. Only 7% of MAMN-induced liver tumors harbor activated ras genes, compared to 30–50% in NDMA models .
- Synergistic Effects : Co-administration with pyridyloxobutylating agents (e.g., NNKOAc) enhances MAMN’s tumorigenicity by prolonging O⁶-methylguanine persistence in lung DNA .
Species and Strain Variability
- Rat Strains : Sprague-Dawley rats develop 2.0 small intestinal tumors/male at 13 mg/kg MAMN, whereas Fischer 344 rats show 1.7 tumors/male. Buffalo rats are least susceptible (0.3 tumors/male) .
- Sex Differences : Males are 2–8× more susceptible to intestinal tumors than females, possibly due to hormonal modulation of esterase activity .
Biological Activity
Methyl(acetoxymethyl)nitrosamine, also known as DMN-OAc, is a potent carcinogenic compound that has been extensively studied for its biological activity, particularly in relation to DNA methylation and tumor induction in various animal models. This article provides a detailed overview of the biological activity of DMN-OAc, including its mechanisms of action, case studies, and relevant research findings.
DMN-OAc is classified as a nitrosamine, a group of compounds known for their carcinogenic properties. The biological activity of DMN-OAc primarily arises from its metabolic activation, which leads to the formation of reactive intermediates capable of interacting with cellular macromolecules such as DNA. The key mechanisms include:
- Metabolic Activation : DMN-OAc undergoes cytochrome P450-mediated metabolic activation, resulting in the formation of methyldiazonium ions that can alkylate DNA, leading to methylation of guanine bases .
- DNA Methylation : Studies have shown that DMN-OAc induces specific DNA adducts, such as O6-methylguanine and N7-methylguanine, which are associated with mutagenic processes and carcinogenesis .
- Cellular Cytotoxicity : The cytotoxic effects of DMN-OAc have been assessed in cell culture models, revealing that intracellular alkylation correlates with growth rate inhibition .
Carcinogenicity Studies
Numerous studies have investigated the carcinogenic potential of DMN-OAc in experimental models. The following table summarizes key findings from various studies:
Case Studies
- Oral Carcinogenesis in Syrian Hamsters : A significant study demonstrated that DMN-OAc administration led to oral tumors in Syrian hamsters. The compound was administered bi-monthly for six months, resulting in a high incidence of squamous cell carcinoma in the oral cavity .
- DNA Methylation Correlation : Research highlighted a direct correlation between the levels of DNA methylation induced by DMN-OAc and the subsequent development of tumors in various organs in rats. This study emphasized the role of specific DNA adducts in mediating carcinogenic effects .
- Toxicity Assessment : In a toxicity study involving rats, DMN-OAc was shown to induce significant toxicity and carcinogenic effects when administered via different routes, including oral and subcutaneous methods. The findings suggested that the route of administration significantly influenced tumor development .
Q & A
Q. What experimental models are validated for studying Methyl(acetoxymethyl)nitrosamine-induced carcinogenicity, and how are they optimized for organ-specific effects?
this compound exhibits high specificity for colon and small intestine carcinogenesis. Studies by Rice et al. (1975) utilized rodent models (e.g., AC1/N rats) to demonstrate its organotropism, with tumors induced via oral administration. Key methodological considerations include:
- Dose optimization : Aligning exposure levels with predicted human intake thresholds (e.g., FDA-recommended Acceptable Intake (AI) limits) to avoid confounding systemic toxicity .
- Endpoint selection : Histopathological analysis of intestinal tissues and quantification of DNA adducts (e.g., O⁶-methylguanine) to confirm mutagenic mechanisms .
Q. How can researchers assess the risk of this compound formation during drug synthesis or storage?
Risk assessment involves two parallel approaches:
- Preparative chemistry screening : Simulating nitrosating conditions (e.g., presence of nitrites, acidic pH) to test whether secondary/tertiary amines in precursors react to form nitrosamines. Chromatographic methods (e.g., LC-MS/MS) detect trace impurities .
- Literature-driven structural analysis : Reviewing analogs (e.g., alkylnitrosamines) to predict reactivity. For example, tertiary amines with labile leaving groups (e.g., acetoxymethyl) are high-risk due to facile nitrosation .
Q. What analytical methods are recommended for quantifying trace this compound impurities, and how are they validated?
Regulatory guidelines (EMA, FDA) mandate methods with sensitivity ≤ 10% of the AI limit. For example:
- LC-HRMS : Detects impurities at parts-per-billion (ppb) levels. Validation requires spike-recovery experiments in representative matrices (e.g., active pharmaceutical ingredients) to confirm precision (±15% RSD) and accuracy (70–130% recovery) .
- Reference standards : If synthesis is infeasible, surrogate standards with similar fragmentation patterns (e.g., ethylnitrosourea) may be used, justified via structural and reactivity comparisons .
Advanced Research Questions
Q. How can conflicting data on this compound’s carcinogenic potency be resolved in risk assessment?
Discrepancies between predicted and observed carcinogenicity arise from:
- Metabolic variability : Differences in cytochrome P450 expression across species affect activation pathways. In vitro assays (e.g., Ames test with S9 liver fractions) clarify interspecies differences .
- Read-across analysis : Use structurally similar nitrosamines (e.g., methylnitrosourea) as surrogates when compound-specific data are lacking. The FDA’s Table 2 provides AI limits derived from such analogs .
Q. What strategies mitigate this compound formation in multi-step synthetic processes?
Mitigation requires process redesign:
- Amine exclusion : Replace secondary/tertiary amines (e.g., dimethylamine) with primary amines or non-amine alternatives in reagents .
- Nitrosation inhibitors : Add antioxidants (e.g., ascorbic acid) or adjust pH to neutralize nitrosating agents (e.g., nitrous acid) .
- Supplier audits : Use questionnaires to verify raw material purity (e.g., absence of nitrite contaminants) .
Q. How should researchers design studies to address regulatory expectations for novel nitrosamines like this compound?
Regulatory submissions require:
- Root-cause analysis : Investigate contamination sources (e.g., API intermediates, excipients) using forced degradation studies .
- Risk-benefit justification : If mitigation is impractical, provide evidence that exposure remains below AI limits via probabilistic risk modeling (e.g., Monte Carlo simulations) .
- Timeline alignment : Prioritize confirmatory testing per FDA/EMA deadlines, with interim controls (e.g., batch rejection thresholds) .
Data Contradiction and Methodological Challenges
Q. How can discrepancies between in silico predictions and experimental data for this compound’s mutagenicity be addressed?
- Structural alerts vs. empirical data : While QSAR models flag nitrosamines as mutagenic, in vitro assays (e.g., comet assay) may show negative results due to poor metabolic activation. Use tiered testing:
Q. What experimental controls are critical when studying this compound’s stability under varying storage conditions?
- Matrix effects : Test stability in drug product formulations (e.g., tablets vs. liquids) to account for excipient interactions (e.g., magnesium stearate catalyzes degradation).
- Accelerated stability studies : Use ICH Q1A guidelines (25°C/60% RH) with LC-MS monitoring for degradation byproducts .
Regulatory and Compliance Considerations
Q. How do evolving regulatory thresholds impact ongoing research on this compound?
- Dynamic AI limits : FDA’s Table 2 (updated January 2025) revises AIs based on new carcinogenicity data. Researchers must cross-reference EMA’s Q&A documents (e.g., EMA/409815/2020 Rev.19) for harmonized limits .
- Post-submission updates : Per EMA guidelines, re-evaluate risks if new nitrosamine sources (e.g., API synthesis intermediates) are identified post-filing .
Q. What are the pitfalls in extrapolating this compound data from non-pharmaceutical contexts (e.g., environmental studies) to drug development?
- Matrix complexity : Environmental samples (e.g., water) contain confounding nitrosation precursors (e.g., chloramines) absent in synthetic processes. Use orthogonal methods (e.g., GC-MS vs. LC-MS) to isolate target analytes .
- Dose relevance : Environmental exposure (chronic, low-dose) differs from acute pharmacological doses. Apply physiologically based pharmacokinetic (PBPK) modeling to adjust risk thresholds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
